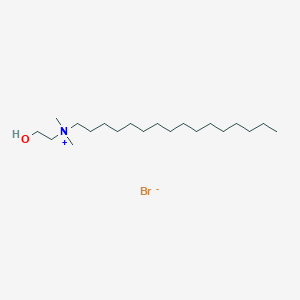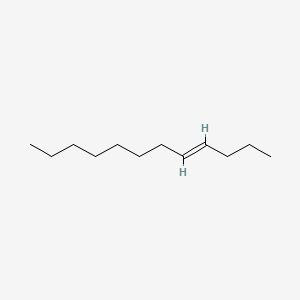
4-Dodecene
Overview
Description
4-Dodecene is an organic compound with the molecular formula C₁₂H₂₄ . It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound exists in different isomeric forms, including the (E)- and (Z)- isomers, which differ in the spatial arrangement of the substituents around the double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Dodecene can be synthesized through various methods, including the oligomerization of ethylene. In this process, ethylene molecules are combined in the presence of a catalyst to form longer-chain alkenes, including this compound . Another method involves the dehydration of alcohols, where a dodecanol is dehydrated to form this compound .
Industrial Production Methods
Industrially, this compound is produced through the oligomerization of ethylene using catalysts such as nickel or triethylaluminium. The Shell Higher Olefin Process (SHOP) is one such method that employs a nickel catalyst . This process is efficient and widely used for the production of alpha-olefins, including this compound.
Chemical Reactions Analysis
Types of Reactions
4-Dodecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanol or dodecanoic acid.
Hydrogenation: The double bond can be hydrogenated to form dodecane.
Halogenation: It reacts with halogens to form dihalododecanes.
Polymerization: It can be polymerized to form polyolefins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Hydrogenation: Catalysts such as palladium or platinum are used under hydrogen gas.
Halogenation: Halogens like chlorine or bromine are used in the presence of light or heat.
Major Products Formed
Oxidation: Dodecanol, dodecanoic acid.
Hydrogenation: Dodecane.
Halogenation: Dihalododecanes.
Scientific Research Applications
4-Dodecene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of surfactants, lubricants, and polymers
Mechanism of Action
The mechanism of action of 4-Dodecene involves its reactivity due to the presence of the double bond. This double bond can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation or polymerization .
Comparison with Similar Compounds
Similar Compounds
1-Dodecene: Another isomer of dodecene with the double bond at the first carbon.
2-Dodecene: The double bond is at the second carbon.
3-Dodecene: The double bond is at the third carbon.
Uniqueness of 4-Dodecene
This compound is unique due to its specific position of the double bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various industrial and research applications .
Properties
IUPAC Name |
(E)-dodec-4-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h7,9H,3-6,8,10-12H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCKFVVLVZFFLU-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880822 | |
| Record name | (E)-4-dodecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7206-15-7 | |
| Record name | (E)-4-dodecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



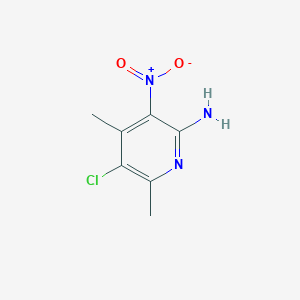


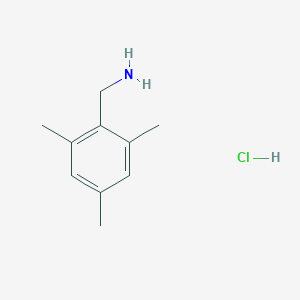
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3250335.png)

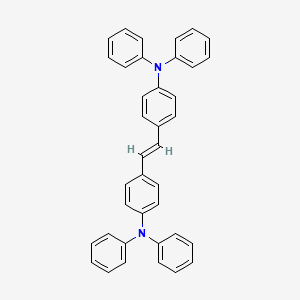

![[4-(2-aminoethyl)phenyl] Acetate](/img/structure/B3250360.png)
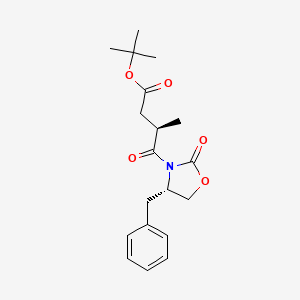
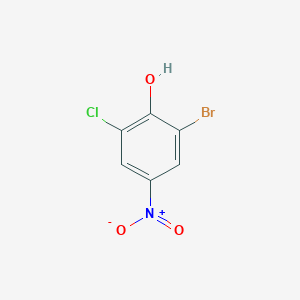
![3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B3250397.png)
